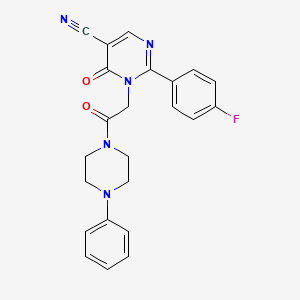
2-(4-Fluorophenyl)-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Structural Insights of Dihydropyrimidine Derivatives
The structural characterization of dihydropyrimidine derivatives has been a subject of interest due to their potential as dihydrofolate reductase inhibitors. A study focused on three 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives, revealing their crystallization in centrosymmetric space groups and an L-shaped conformation. X-ray diffraction analysis, energy frameworks, and molecular docking simulations were employed to assess their structure and inhibitory potential against the human DHFR enzyme .
Synthesis of Novel Schiff Bases
The synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile was achieved through the Gewald synthesis technique. This process involved the treatment of the intermediate with 1,3-disubstituted pyrazole-4-carboxaldehyde derivatives, which were synthesized via the Vilsmeier-Haack reaction. The antimicrobial activity of these compounds was evaluated, with some derivatives exhibiting excellent activity .
Anticonvulsant and Neurotoxicity Evaluation
A series of new pyrimidine-5-carbonitrile derivatives were synthesized and tested for their anticonvulsant and neurotoxicity effects. The synthesis involved refluxing an intermediate with various substituted aromatic aldehydes. Some compounds demonstrated high activity in the MES test, indicating their potential to prevent seizure spread at low doses .
Stability Analysis in Aqueous-Organic Solutions
The stability of N-[2-(4-o-fluorophenylpiperazin-1-yl)ethyl]-2,5-dimethyl-1-phenylpyrrole-3,4-dicarboximide in aqueous-organic solutions was investigated. The study examined the first-order reaction of solvolysis as a function of pH and temperature, utilizing HPLC methods to follow the decomposition. Thermodynamic parameters of the reactions were calculated to understand the specific acid-base catalysis involved .
Synthesis of Piperazinyl-Pyridine-Carbonitrile
The synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was achieved through a nucleophilic substitution reaction. This involved the bromination of a malononitrile derivative followed by a reaction with 1-methylpiperazine. The process highlights the versatility of nucleophilic substitution in synthesizing complex organic compounds .
Scientific Research Applications
Molecular Docking and Synthesis Studies
Research on similar dihydropyrimidine-5-carbonitrile derivatives has shown their potential in molecular docking and synthesis studies. For example, derivatives were synthesized and their affinity with CDK4 protein was predicted through molecular docking studies, showing significant affinity and good hydrogen bonding interaction (Holam, Santhoshkumar, & Killedar, 2022).
Structural Characterization
Structural characterization of related 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives has been reported, with X-ray diffraction analysis revealing their crystallization in centrosymmetric space groups and adopting an L-shaped conformation. These studies are crucial in understanding the molecular structure and potential applications of these compounds (Al-Wahaibi et al., 2021).
Antiproliferative Activity
Some dihydropyrimidine-based compounds have been synthesized and evaluated for their antiproliferative activity against various cell lines, revealing notable activity in inhibiting the proliferation of certain cancer cells (Awadallah et al., 2013).
Synthesis of Novel Compounds
Research has been conducted on the synthesis of new pyrimidine-5-carbonitrile derivatives, exploring their potential in various scientific applications, such as anticonvulsant properties and neurotoxicity evaluation (Shaquiquzzaman et al., 2012).
Antitubercular Agents
A study on a library of dihydropyrimidines revealed their potential as new antitubercular agents, indicating significant in vitro activity against Mycobacterium tuberculosis (Trivedi et al., 2010).
properties
IUPAC Name |
2-(4-fluorophenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN5O2/c24-19-8-6-17(7-9-19)22-26-15-18(14-25)23(31)29(22)16-21(30)28-12-10-27(11-13-28)20-4-2-1-3-5-20/h1-9,15H,10-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIOZBVNWMWXOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=NC=C(C3=O)C#N)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-6-oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,6-dihydropyrimidine-5-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride](/img/structure/B3003400.png)
![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B3003401.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,4-dimethoxyphenyl)amino)acrylonitrile](/img/structure/B3003404.png)
![9H-Fluoren-9-ylmethyl N-[(2R)-1-[[(2R)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B3003405.png)
![1-[4-[(1S,2S)-2-Hydroxy-2-methylcyclobutyl]piperazin-1-yl]ethanone](/img/structure/B3003406.png)

![N-(3,4-dimethoxybenzyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}acetamide](/img/structure/B3003409.png)
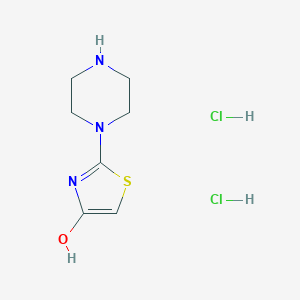
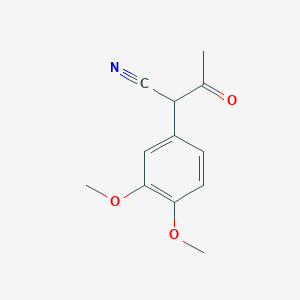

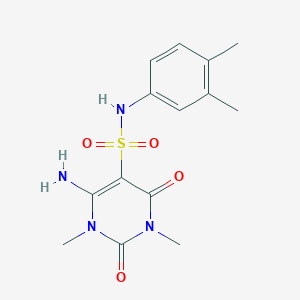
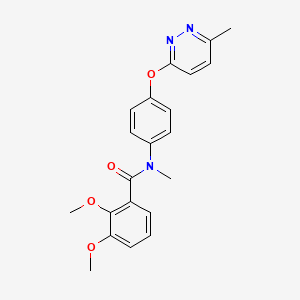

![(5Z)-3-(2-aminoethyl)-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B3003421.png)